Regiochemical Differentiation: Physicochemical Property Comparison Against 4 Positional Isomers
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate (CAS 1476762-29-4) possesses a unique 6-amino-5-trifluoromethyl-3-carboxylate substitution pattern. The predicted boiling point is 308.9±42.0 °C, which differs from its positional isomer Methyl 6-amino-4-(trifluoromethyl)nicotinate (CAS 1805403-38-6), which has a predicted boiling point of 337.9±42.0 °C [1]. This ~29 °C difference in predicted boiling points reflects distinct intermolecular interactions arising from the different positions of the trifluoromethyl group relative to the amino and ester functionalities. The TPSA of the target compound is 65.2 Ų [2], which is identical for all isomers due to the same functional group composition, but their 3D electronic distribution differs substantially, influencing their behavior as synthetic intermediates [3]. Direct quantitative biological activity comparisons for the parent building block are not available in the primary literature, which is typical for early-stage intermediates not yet profiled in biological assays.
| Evidence Dimension | Predicted Boiling Point (Positional Isomer Comparison) |
|---|---|
| Target Compound Data | 308.9±42.0 °C (Predicted) |
| Comparator Or Baseline | Methyl 6-amino-4-(trifluoromethyl)nicotinate (CAS 1805403-38-6): 337.9±42.0 °C (Predicted) |
| Quantified Difference | Δ ~29 °C lower boiling point for the target 5-CF3 isomer vs the 4-CF3 isomer |
| Conditions | Predicted values based on computational models; experimental validation not reported |
Why This Matters
Differences in boiling points between positional isomers can impact purification strategies, large-scale synthesis feasibility, and formulation processes, making the specific isomer selection critical for reproducible downstream chemistry.
- [1] ChemSrc. Methyl 6-amino-4-(trifluoromethyl)nicotinate. CAS 1805403-38-6. Density: 1.408±0.06 g/cm3; Boiling Point: 337.9±42.0 °C (Predicted). Updated 2024-07-15. View Source
- [2] Molaid. methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate. Computed molecular properties: TPSA 65.2 Ų, LogP 1.2. View Source
- [3] Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. View Source
